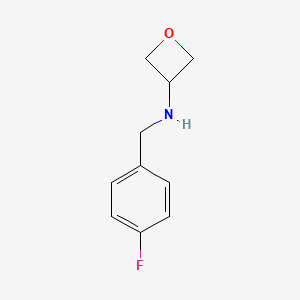

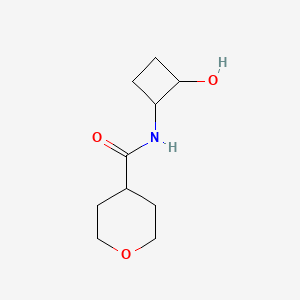

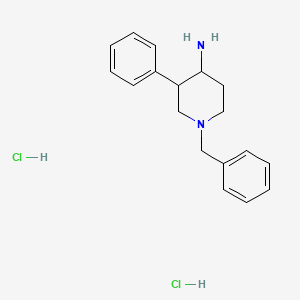

N-(4-Fluorobenzyl)oxetan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

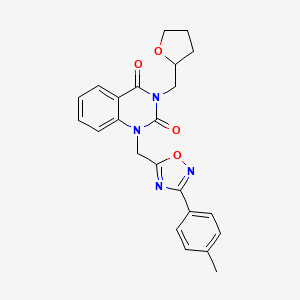

N-(4-Fluorobenzyl)oxetan-3-amine, or 4-FB, is a synthetic compound with a wide range of applications in scientific research and development. 4-FB is a versatile molecule that has been used in a variety of studies and experiments, from biochemistry and physiology to drug design and development. In

Applications De Recherche Scientifique

Fluorescence Properties and Derivatization

Research involving derivatives of 4-fluorobenzyl compounds, such as the characterization of the fluorescence properties of 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives, highlights the use of these compounds in fluorescence-based analytical methods. These studies have revealed that certain derivatives exhibit significant fluorescence intensities, making them suitable for detection and analysis purposes in various solvent environments and across a range of pH values (Al-Dirbashi, Kuroda, & Nakashima, 1998).

Copper-Catalyzed Reactions

Copper-catalyzed intermolecular reactions, such as aminoazidation of alkenes, have been explored using N-fluorobenzenesulfonimide (NFSI) as a nitrogen-radical precursor. This methodology provides an efficient approach to vicinal amino azides, which can be transformed into valuable amine derivatives, demonstrating the synthetic utility of fluorobenzyl-related compounds in creating complex molecular structures with excellent diastereoselectivity (Zhang & Studer, 2014).

Application in Biomolecular Labeling

The development of rapid and high-yielding chemoselective ligation approaches using aromatic aldehydes, including those related to 4-fluorobenzyl compounds, demonstrates their potential in biomolecular labeling. These methods enable efficient labeling of peptides and proteins under mild conditions, opening up new avenues for bioconjugation and fluorescent labeling in biological research (Dirksen & Dawson, 2008).

Synthetic Applications

The use of N-fluorobenzenesulfonimide in palladium-catalyzed diamination of unactivated alkenes showcases the synthetic versatility of fluorobenzyl-related compounds. This process highlights the ability to incorporate nitrogen atoms into cyclic diamine derivatives, providing a pathway to synthesize complex nitrogen-containing heterocycles and other valuable chemical entities with potential applications in medicinal chemistry and material science (Sibbald & Michael, 2009).

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]oxetan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDVWDVIAVCYNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluorobenzyl)oxetan-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-acetyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2689657.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2689659.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2689660.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2689663.png)

![N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2689667.png)

![(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689670.png)